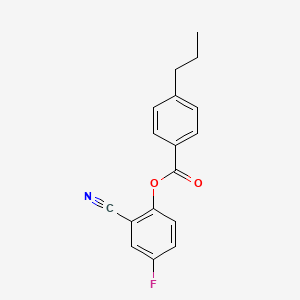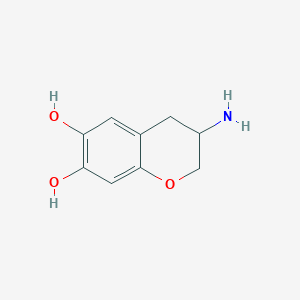
N,N-Dipropylcycloundecanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropylcycloundecanecarboxamide: is an organic compound that belongs to the class of carboxamides. Carboxamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is notable for its unique structure, which includes a cycloundecane ring substituted with dipropyl groups and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dipropylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dipropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a one-pot process. This involves reacting cycloundecanecarboxylic acid with dipropylamine in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-Dipropylcycloundecanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dipropylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dipropylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
N,N-Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis and as a dehydrating agent.
N,N-Dimethylethanamine: A tertiary amine used in organic synthesis.
Uniqueness: N,N-Dipropylcycloundecanecarboxamide is unique due to its cycloundecane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it an important subject of study for researchers aiming to develop new materials and pharmaceuticals.
Properties
CAS No. |
91424-65-6 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
N,N-dipropylcycloundecanecarboxamide |
InChI |
InChI=1S/C18H35NO/c1-3-15-19(16-4-2)18(20)17-13-11-9-7-5-6-8-10-12-14-17/h17H,3-16H2,1-2H3 |
InChI Key |
BQMLPZMCQGEKOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


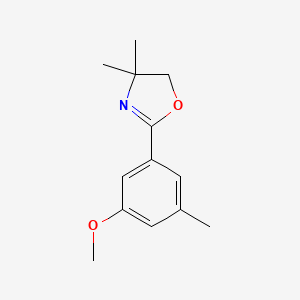
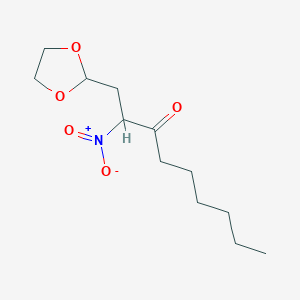
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
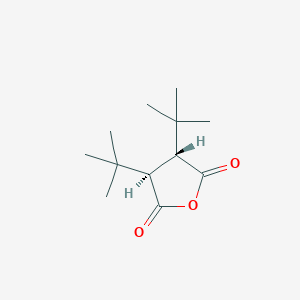
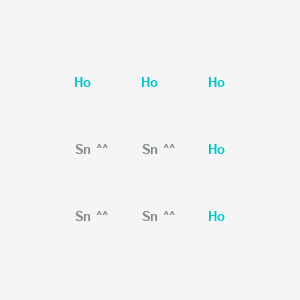

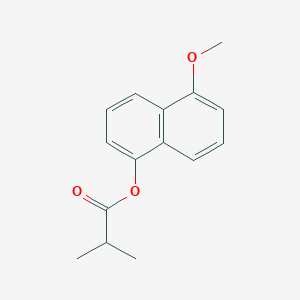
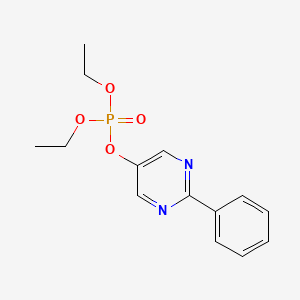
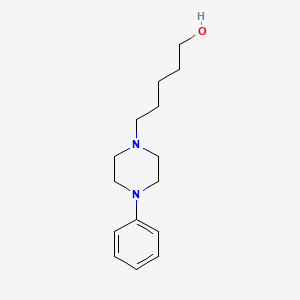
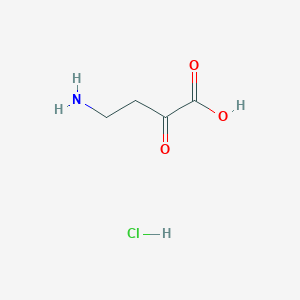
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
